![molecular formula C24H20N2O6 B3742913 N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3742913.png)
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide
Overview
Description
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Amination: The furan-2-carbonyl chloride is then reacted with 4-amino-3-methoxyphenol to form the intermediate compound.
Coupling Reaction: The intermediate is further reacted with 2-methoxyphenylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that furan derivatives, including this compound, may have anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interfering with DNA/RNA synthesis: It can interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but includes a bromine atom, which may enhance its antibacterial activity.
N-(4-aminophenyl)furan-2-carboxamide: This compound lacks the methoxy groups and has an amino group instead, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-21-13-15(7-9-17(21)25-23(27)19-5-3-11-31-19)16-8-10-18(22(14-16)30-2)26-24(28)20-6-4-12-32-20/h3-14H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSUHJDUKVVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


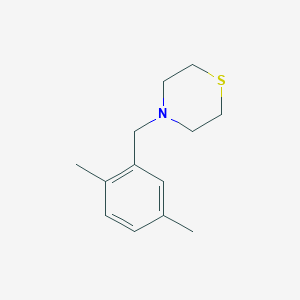
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine](/img/structure/B3742840.png)
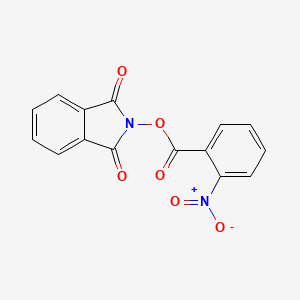
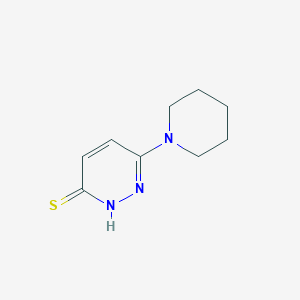
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3742883.png)
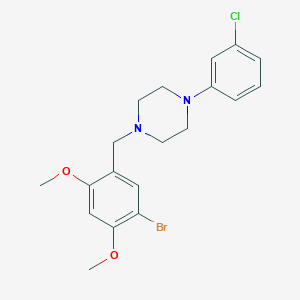
![1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3742896.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid hydrazide](/img/structure/B3742897.png)
![1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B3742902.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)
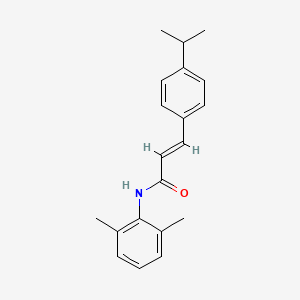
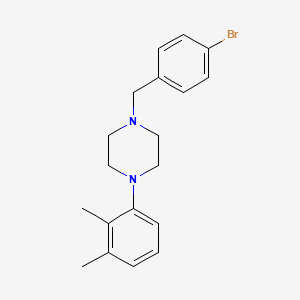
![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
